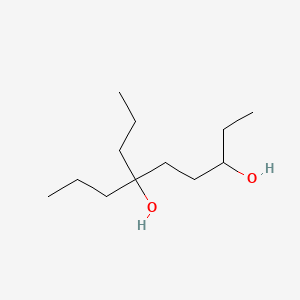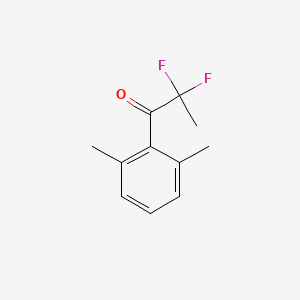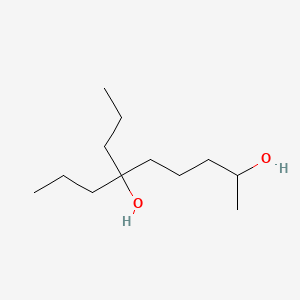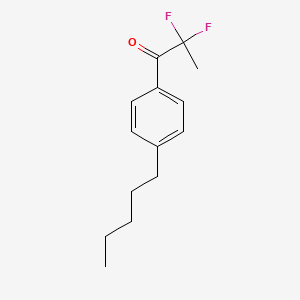
4-Propyl-4,7-nonanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-4,7-nonanediol (4PND) is a colorless, odorless organic compound with a molecular formula of C9H18O2. It is a cyclic diol composed of two propyl groups and one nonane group. 4PND is a versatile molecule with many applications in the field of organic synthesis. It has been used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4PND has potential as a therapeutic agent, with studies showing it to have anti-inflammatory and anti-cancer properties.
科学的研究の応用
4-Propyl-4,7-nonanediol has been studied for its potential applications in the field of organic synthesis. It has been used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4-Propyl-4,7-nonanediol has potential as a therapeutic agent, with studies showing it to have anti-inflammatory and anti-cancer properties. 4-Propyl-4,7-nonanediol has also been studied for its potential applications in the field of biochemistry and physiology. It has been used to study the effects of various hormones and enzymes, and to investigate the role of 4-Propyl-4,7-nonanediol in the regulation of homeostasis.
作用機序
The mechanism of action of 4-Propyl-4,7-nonanediol is not completely understood. It is believed that 4-Propyl-4,7-nonanediol acts as an agonist at certain receptors in the body, which results in the activation of certain pathways and the production of certain hormones and enzymes. In addition, 4-Propyl-4,7-nonanediol has been shown to interact with certain proteins, which could lead to the activation of certain pathways and the production of certain hormones and enzymes.
Biochemical and Physiological Effects
4-Propyl-4,7-nonanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at certain receptors in the body, which results in the activation of certain pathways and the production of certain hormones and enzymes. In addition, 4-Propyl-4,7-nonanediol has been shown to interact with certain proteins, which could lead to the activation of certain pathways and the production of certain hormones and enzymes. 4-Propyl-4,7-nonanediol has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The use of 4-Propyl-4,7-nonanediol in laboratory experiments has several advantages and limitations. One of the main advantages of using 4-Propyl-4,7-nonanediol is its versatility, as it can be used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4-Propyl-4,7-nonanediol is relatively easy to synthesize and is relatively stable in aqueous solution. However, there are some limitations to using 4-Propyl-4,7-nonanediol in laboratory experiments, such as its relatively low solubility in water and its relatively low reactivity.
将来の方向性
The potential applications of 4-Propyl-4,7-nonanediol are vast and there are many future directions for research. One potential direction is to further explore the effects of 4-Propyl-4,7-nonanediol on the regulation of homeostasis and the potential therapeutic applications of 4-Propyl-4,7-nonanediol. In addition, further research could be conducted on the mechanism of action of 4-Propyl-4,7-nonanediol, as well as its potential applications in the synthesis of drugs and dyes. Finally, further research could be conducted on the potential applications of 4-Propyl-4,7-nonanediol in the production of polymers.
合成法
4-Propyl-4,7-nonanediol can be synthesized through a variety of methods, including the addition of propylene oxide to a nonane-1-ol solution, the reaction of 4-chloropropyl-4,7-nonanediol with sodium hydroxide, and the reaction of 4-chloropropyl-4,7-nonanediol with sodium hydroxide and sodium hydroxide. In addition, 4-Propyl-4,7-nonanediol can be synthesized from 4-chloropropyl-4,7-nonanediol and sodium hydroxide through the reaction of the two compounds in aqueous solution.
特性
IUPAC Name |
6-propylnonane-3,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-7-11(13)6-3/h11,13-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZUNXVKFRASSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC(CC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














